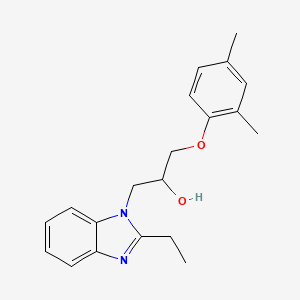
4-butyl-N-(8-methoxy-5-quinolinyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide involves several steps. One common synthetic route includes the reaction of 8-methoxyquinoline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with butylamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
科学的研究の応用
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
類似化合物との比較
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine also has a quinoline core but differs in its side chains and functional groups.
Quinoline-2-carboxamide: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity.
8-methoxyquinoline: A simpler derivative that serves as a precursor in the synthesis of more complex quinoline-based compounds.
The uniqueness of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C21H28N2O2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-6-15-8-10-16(11-9-15)21(24)23-18-12-13-19(25-2)20-17(18)7-5-14-22-20/h5,7,12-16H,3-4,6,8-11H2,1-2H3,(H,23,24) |
InChIキー |
GYAIUTZZKHQYNH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11318640.png)
![6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318646.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11318652.png)

![N-Pentyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11318671.png)
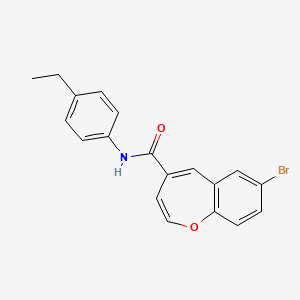
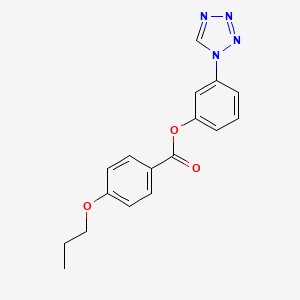
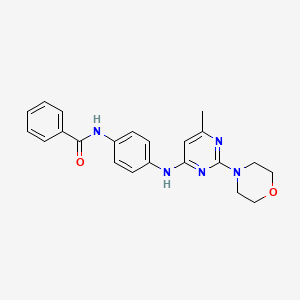
![N-[2-(dimethylamino)-2-phenylethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318683.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318687.png)
![N-[(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11318696.png)
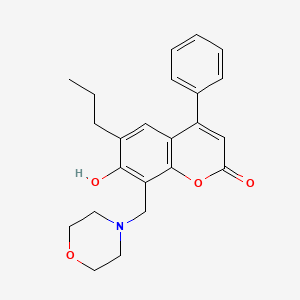
![4-[(4-fluorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318715.png)
